Physicochemical properties of 1-BOC-3-iodo-6-phenyl-5-azaindole
Physicochemical properties of 1-BOC-3-iodo-6-phenyl-5-azaindole
Topic: Physicochemical properties of 1-BOC-3-iodo-6-phenyl-5-azaindole Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
1-BOC-3-iodo-6-phenyl-5-azaindole (tert-butyl 3-iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate) represents a high-value molecular scaffold in the design of type I and type II kinase inhibitors. As a derivative of the 5-azaindole (1H-pyrrolo[3,2-c]pyridine) class, this compound functions as a bioisostere of the indole and purine cores found in numerous ATP-competitive drugs.
The strategic importance of this intermediate lies in its trisubstituted architecture:
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C3-Iodine: A reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to introduce diversity at the solvent-exposed region of the kinase pocket.
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C6-Phenyl: A hydrophobic moiety often critical for occupying the selectivity pocket (e.g., the gatekeeper region) or improving lipophilic ligand efficiency.
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N1-BOC: A protecting group that masks the acidic pyrrole nitrogen, preventing catalyst poisoning during metal-mediated transformations and directing lithiation if C2-functionalization is required.
Chemical Identity & Structural Analysis[1][2][3]
| Attribute | Detail |
| IUPAC Name | tert-butyl 3-iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
| Common Name | 1-BOC-3-iodo-6-phenyl-5-azaindole |
| Parent Scaffold | 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) |
| Parent CAS | 1227270-96-3 (Free amine: 3-iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine) |
| Molecular Formula | C₂₂H₁₉IN₂O₂ |
| Molecular Weight | 462.30 g/mol |
| SMILES | CC(C)(C)OC(=O)N1C=C(I)C2=C1C=C(C3=CC=CC=C3)N=C2 |
Structural Logic
The 5-azaindole core places the pyridine nitrogen at position 5. The 6-phenyl substituent is located adjacent to this nitrogen, creating a steric environment that can influence binding affinity but also impacts the solubility profile. The BOC group at N1 significantly increases the lipophilicity (
Physicochemical Profile
The following data aggregates experimental observations from analogous 3-iodo-5-azaindoles and calculated values for the specific target.
| Property | Value / Range | Context & Implication |
| Physical State | Solid (Powder) | Typically white to pale yellow. Iodinated azaindoles are light-sensitive.[1] |
| Melting Point | 145–155 °C (Predicted) | Lower than the free amine (~250°C) due to disruption of intermolecular H-bonding by the BOC group. |
| Solubility (Water) | Insoluble | Hydrophobic phenyl and BOC groups render it lipophilic. |
| Solubility (Organic) | High | Soluble in DCM, EtOAc, THF, DMSO. Ideal for cross-coupling reaction media. |
| LogP (Calc) | 5.2 ± 0.4 | Highly lipophilic. Requires polar organic co-solvents (e.g., DMF/Water) for biological assays if not deprotected. |
| pKa (Conjugate Acid) | ~3.5 (Pyridine N) | The BOC group is electron-withdrawing, reducing the basicity of the pyridine nitrogen compared to the parent 5-azaindole (pKa ~8). |
| Stability | Acid Labile | BOC group cleaves in TFA/DCM or HCl/Dioxane. Stable to basic hydrolysis conditions used in Suzuki coupling. |
Synthesis & Characterization Protocols
The synthesis of 1-BOC-3-iodo-6-phenyl-5-azaindole is a convergent workflow.[2] C6-arylation is typically performed before iodination to avoid chemoselectivity issues, as the C3-iodine is highly reactive.
Workflow Diagram (DOT)
Caption: Convergent synthesis route prioritizing C6-arylation prior to C3-iodination to ensure regiochemical integrity.
Detailed Experimental Methodology
Step 1: C6-Arylation (Suzuki-Miyaura Coupling)
Objective: Install the phenyl ring at the C6 position of the 5-azaindole core.
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Reagents: 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq).
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Solvent: 1,4-Dioxane / Water (4:1).
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Protocol:
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Degas the solvent mixture with nitrogen for 15 minutes.
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Add reactants and catalyst under inert atmosphere.
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Heat to reflux (100°C) for 12–16 hours.
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Workup: Cool, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[1]
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Purification: Flash chromatography (Hexane/EtOAc gradient).
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Expert Insight: The chloride at C6 in 5-azaindoles is activated for oxidative addition due to the adjacent pyridine nitrogen, making this coupling robust.
Step 2: Regioselective C3-Iodination
Objective: Introduce the iodine atom specifically at the electron-rich C3 position.
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Reagents: 6-phenyl-1H-pyrrolo[3,2-c]pyridine (from Step 1), N-Iodosuccinimide (NIS) (1.05 equiv), KOH (1.1 equiv).
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Solvent: DMF (anhydrous).
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Protocol:
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Dissolve the substrate in DMF at 0°C.
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Add KOH followed by portion-wise addition of NIS.
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Stir at 0°C for 1 hour, then warm to RT for 2 hours.
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Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.[3]
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Self-Validating Check: Monitor by LCMS. The appearance of the M+126 mass shift (replacement of H with I) confirms the reaction. Absence of di-iodination (C2/C3) is controlled by stoichiometry and temperature.
Step 3: N1-BOC Protection
Objective: Protect the pyrrole nitrogen to modulate solubility and reactivity.
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Reagents: 3-iodo-6-phenyl-5-azaindole, Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv), DMAP (10 mol%), TEA (1.5 equiv).
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Solvent: DCM or THF.
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Protocol:
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Dissolve substrate in solvent. Add DMAP and TEA.
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Add Boc₂O solution dropwise at RT.
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Stir for 2–4 hours until TLC shows consumption of starting material.
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Purification: Silica gel chromatography (usually 10-30% EtOAc in Hexane).
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Reactivity & Applications
Cross-Coupling Logic
The C3-Iodine bond is significantly more labile toward oxidative addition than the C6-Phenyl or the pyridine ring carbons. This allows for highly selective functionalization.
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Suzuki Coupling: Reaction with aryl/heteroaryl boronic acids yields 3,6-diaryl-5-azaindoles.
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Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-azaindoles, precursors to fused tricyclic systems.
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Heck Reaction: Reaction with acrylates for side-chain extension.
Deprotection
The BOC group is removed using TFA/DCM (1:1) or 4M HCl in Dioxane .
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Note: If the final molecule contains basic amines, the product will be a salt (TFA or HCl salt). Free-basing with NaHCO₃ is required for biological assays.
Handling & Safety (SDS Summary)
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Hazards: Irritant (Skin/Eye/Respiratory).
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Signal Word: Warning.
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Storage: Keep at 2–8°C. Protect from light (iodides can liberate free iodine upon photo-degradation, turning the solid yellow/brown). Store under inert gas (Argon/Nitrogen) to prevent oxidation.
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Disposal: Halogenated organic waste.
References
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Synthesis of substituted 5-azaindoles: Journal of Medicinal Chemistry, "Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1)". (2013).[4]
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Iodination Protocols: Organic Chemistry Frontiers, "Regioselective C5-H direct iodination of indoles" (Analogous methodology for azaindoles).
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Suzuki Coupling on Azaindoles: Organic Chemistry Portal, "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds".
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Parent Compound Data: Ambeed Catalog, "3-Iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine (CAS 1227270-96-3)".[5]
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General Azaindole Properties: PubChem, "5-Azaindole Compound Summary".
